molecular formula C9H11Cl2N B1604820 N-(3,4-Dichlorobenzyl)ethanamine CAS No. 68621-16-9

N-(3,4-Dichlorobenzyl)ethanamine

Cat. No.: B1604820
CAS No.: 68621-16-9
M. Wt: 204.09 g/mol
InChI Key: DHWBKVYXMBSPIM-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)ethanamine ( 68621-16-9) is an organic compound with the molecular formula C 9 H 11 Cl 2 N and a molecular weight of 204.10 g/mol . It serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the 3,4-dichlorobenzyl moiety, similar to this one, are often investigated for their potential biological activities and are used in the synthesis of more complex molecules for pharmacological studies . For instance, structurally related compounds have been explored as inhibitors of specific molecular targets, such as prothrombin, highlighting the value of this chemical scaffold in early-stage drug discovery research . The mechanism of action for any substance is its specific biochemical interaction of a drug substance that produces its pharmacological effect . As a research compound, the specific mechanism of action of this compound is dependent on the context of its application by researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBKVYXMBSPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988305
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-16-9
Record name Benzenemethanamine, 3,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3,4 Dichlorobenzyl Ethanamine and Analogues

Established Synthetic Routes and Reaction Conditions

Direct Amination and Alkylation Approaches

Direct amination and alkylation represent fundamental strategies for the synthesis of N-(3,4-Dichlorobenzyl)ethanamine. These methods typically involve the reaction of a 3,4-dichlorobenzyl halide with ethylamine (B1201723). google.com The reaction of 3,4-dichlorobenzyl chloride with ethylamine serves as a primary example of this approach. This nucleophilic substitution reaction, while straightforward, can sometimes be hampered by side reactions such as overalkylation, leading to the formation of tertiary amines. rug.nl

The Gabriel synthesis offers a classic alternative to direct alkylation for preparing primary amines, which can then be further alkylated to secondary amines. researchgate.netlibretexts.org This method involves the use of potassium phthalimide (B116566) to avoid overalkylation issues inherent in direct alkylation with ammonia (B1221849). researchgate.net

Reaction conditions for direct alkylation often involve a suitable solvent and a base to neutralize the hydrogen halide formed during the reaction. For instance, the reaction of 2-(2-thienyl)ethylamine with (chloro-2)benzyl chloride can be carried out in toluene (B28343) with an aqueous sodium hydroxide (B78521) solution in the presence of a phase transfer catalyst like methyltrioctylammonium chloride. google.com Another example involves refluxing the reactants in ethanol (B145695) with potassium carbonate. google.com

Table 1: Examples of Direct Amination and Alkylation Reactions
ReactantsReagents and ConditionsProductYieldReference
2-(2-thienyl)ethylamine, (chloro-2)benzyl chlorideToluene, 5N aq. NaOH, methyltrioctylammonium chloride, vigorous stirring, 48hN-(2-chlorobenzyl)-2-(2-thienyl)ethylamine66.8% google.com
2-(2-thienyl)ethylamine, (2-chlorobenzyl) chlorideEthanol, K2CO3, reflux, 5hN-(2-chlorobenzyl)-2-(2-thienyl)ethylamineNot specified google.com
Phthalimide, Benzyl (B1604629) chlorideAnhydrous K2CO3, gentle reflux, 2hN-benzyl phthalimide72-79% researchgate.net

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including this compound. libretexts.orgresearchgate.netmasterorganicchemistry.com This two-step process in a single pot involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgresearchgate.net For the synthesis of this compound, this would entail reacting 3,4-dichlorobenzaldehyde (B146584) with ethylamine, followed by reduction.

A key advantage of reductive amination is its ability to control the degree of alkylation, thus minimizing the formation of tertiary amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. libretexts.orgmasterorganicchemistry.com The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol, and sometimes under acidic conditions to facilitate imine formation. google.com

For example, the reductive amination of benzaldehyde (B42025) with ethylamine to produce N-ethylbenzylamine has been reported, although the potential for side products exists. chegg.com The general applicability of this method allows for the synthesis of a wide range of secondary and tertiary amines by choosing the appropriate carbonyl and amine starting materials. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination
Reducing AgentCharacteristicsReference
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes. libretexts.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com
Hydrogen (H2) with a metal catalyst (e.g., Pd/C, Raney Nickel)Effective for the reduction of the imine intermediate. google.comyoutube.com

Advanced and Stereoselective Synthesis Techniques

Asymmetric Synthesis and Chiral Catalyst Applications

The synthesis of chiral amines is of significant importance, particularly in the pharmaceutical industry. louisiana.edu Asymmetric synthesis techniques aim to produce a single enantiomer of a chiral compound. In the context of this compound analogues, this would involve creating a stereogenic center, for instance, at the carbon atom of the benzyl group if a substituent were present.

Asymmetric reductive amination is a powerful strategy for synthesizing chiral amines. acs.orgacs.orggoogle.com This approach utilizes chiral catalysts to induce enantioselectivity in the reduction of the prochiral imine intermediate. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands have shown great promise in this area. acs.orggoogle.comkanto.co.jpnih.gov For instance, chiral iridium catalysts have been developed for the efficient asymmetric reductive amination of ketones, affording optically active amines in high yield and stereoselectivity. kanto.co.jp Similarly, chiral palladium diphosphine complexes have been employed as catalysts for the asymmetric reductive amination of various carbonyl compounds. acs.org

Organocatalysis has also emerged as a significant tool for asymmetric synthesis, including the allylation of imines to produce chiral homoallylic amines. beilstein-journals.org These methods often rely on the use of small organic molecules as catalysts, avoiding the need for transition metals.

Green Chemistry Principles in Benzylamine (B48309) Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable starting materials, and more energy-efficient processes. mdpi.comrjptonline.org

In the context of benzylamine synthesis, several green approaches have been explored. One such approach is the direct coupling of benzyl alcohols with ammonia or amines, which is considered an atom-economical and waste-free process. rug.nlresearchgate.net This "borrowing hydrogen" methodology, often catalyzed by heterogeneous nickel catalysts, avoids the use of stoichiometric amounts of chloride salts generated in traditional methods using benzyl chlorides. rug.nlresearchgate.net

The use of microwave irradiation to accelerate reactions is another green chemistry technique that can reduce reaction times from hours to minutes. rjptonline.org Furthermore, research into the synthesis of benzylamines from renewable resources like lignin (B12514952) is a promising area of green chemistry. researchgate.net This involves the catalytic transformation of lignin model compounds into benzylamines, offering a sustainable alternative to fossil fuel-based syntheses. researchgate.net The selective autoxidation of benzylamines also presents a green route for the synthesis of various nitrogen heterocycles. rsc.org

Precursor Synthesis and Building Block Utilization in Dichlorobenzyl-Containing Compounds

The synthesis of this compound relies on the availability of key precursors, primarily 3,4-dichlorobenzyl-containing building blocks. abcr.combiosolveit.deboronmolecular.com These building blocks are organic molecules with functional groups that allow them to be linked together to form more complex structures. biosolveit.deboronmolecular.com

A crucial precursor is 3,4-dichlorobenzyl chloride. sigmaaldrich.com This compound can be synthesized from 3,4-dichlorotoluene (B105583) through various methods. It serves as a key intermediate for introducing the 3,4-dichlorobenzyl group into a molecule, for example, in the synthesis of sertraline. sigmaaldrich.com Another important precursor is 3,4-dichlorobenzaldehyde, which is essential for the reductive amination route.

The synthesis of these precursors themselves is an important consideration. For instance, 3,4-dichlorobenzonitrile (B1293625) can be synthesized from 4-chlorobenzonitrile (B146240) and chlorine in a one-step process. google.com 3,4-Dichlorobenzoyl chloride can be prepared from 3,4-dichlorobenzoic acid using reagents like oxalyl dichloride. chemicalbook.comprepchem.com

The strategic use of these and other dichlorobenzyl-containing building blocks is fundamental in medicinal and materials chemistry for the construction of a wide range of compounds with specific properties. abcr.com

Table 3: Key Precursors and Building Blocks
Compound NameChemical FormulaRole in Synthesis
3,4-Dichlorobenzyl chlorideC7H5Cl3Alkylating agent for direct amination. sigmaaldrich.com
3,4-DichlorobenzaldehydeC7H4Cl2OCarbonyl component for reductive amination.
3,4-Dichlorobenzoic acidC7H4Cl2O2Starting material for 3,4-dichlorobenzoyl chloride. chemicalbook.com
3,4-DichlorobenzonitrileC7H3Cl2NCan be a precursor to other functional groups. google.com
2-(3,4-dichlorophenyl)ethanamineC8H9Cl2NAn analogue of the target compound. nih.gov

Reaction Mechanisms and Chemical Transformations of N 3,4 Dichlorobenzyl Ethanamine

Mechanistic Investigations of Amine Reactivity

The secondary amine group in N-(3,4-Dichlorobenzyl)ethanamine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule, allowing it to participate in a variety of chemical transformations. The reactivity of this amine is influenced by the electronic effects of the attached benzyl (B1604629) and ethyl groups. While the ethyl group is a simple alkyl group with a slight electron-donating inductive effect, the 3,4-dichlorobenzyl group exerts a more complex influence. The two chlorine atoms are electron-withdrawing, which can slightly reduce the nucleophilicity of the amine compared to a non-halogenated benzylamine (B48309).

One of the fundamental reactions of secondary amines like this compound is their reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, the direct alkylation of secondary amines can be challenging to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the potential for over-alkylation and the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orglibretexts.org

Another significant area of reactivity for the amine is its interaction with carbonyl compounds. Secondary amines react with aldehydes and ketones under acidic conditions to form enamines. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which then loses a proton from an adjacent carbon to yield the enamine. youtube.comyoutube.comlibretexts.org

The reactivity of the amine is also evident in acylation reactions, for instance, with acyl chlorides. This reaction proceeds through a nucleophilic addition-elimination mechanism to form an N,N-disubstituted amide. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. chemguide.co.ukshout.educationchemguide.co.uk

Table 1: General Reactivity of the Secondary Amine in this compound
Reaction TypeReactantProduct TypeGeneral Mechanism
AlkylationAlkyl HalideTertiary AmineSN2
Enamine FormationAldehyde/KetoneEnamineNucleophilic Addition-Elimination
AcylationAcyl ChlorideN,N-Disubstituted AmideNucleophilic Addition-Elimination

Electrophilic Aromatic Substitution Patterns on the Dichlorobenzyl Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. masterorganicchemistry.comyoutube.com The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the two chlorine atoms and the N-ethylaminomethyl group.

The two chlorine atoms at positions 3 and 4 are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho-para directors because of the ability of their lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. youtube.comlumenlearning.com

The N-ethylaminomethyl group (-CH₂NHCH₂CH₃) attached at position 1 is generally considered an activating group and an ortho-para director. The nitrogen atom's lone pair is not in direct conjugation with the ring, but the alkylamino group as a whole is electron-donating. This activating influence is transmitted through the benzylic carbon.

The chlorine at C-3 directs ortho to C-2 and C-4 (already substituted), and para to C-6.

The chlorine at C-4 directs ortho to C-3 (already substituted) and C-5.

The N-ethylaminomethyl group at C-1 directs ortho to C-2 and C-6, and para to C-4 (already substituted).

Table 2: Predicted Directing Effects of Substituents on the Benzene Ring of this compound
SubstituentPositionElectronic EffectDirecting Effect
-Cl3Deactivating, Inductive (-) > Resonance (+)Ortho, Para
-Cl4Deactivating, Inductive (-) > Resonance (+)Ortho, Para
-CH₂NHCH₂CH₃1ActivatingOrtho, Para

Nucleophilic Pathways Involving the Ethanamine Group

The ethanamine portion of this compound, with its secondary amine, is a potent nucleophile. This nucleophilicity is central to a variety of chemical transformations where the amine attacks an electrophilic center.

A classic example is the reaction with acyl chlorides, as mentioned earlier. The reaction with ethanoyl chloride, for instance, would proceed via a nucleophilic addition-elimination mechanism. The nitrogen's lone pair attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and, after deprotonation of the nitrogen, yields N-(3,4-Dichlorobenzyl)-N-ethylethanamide. chemguide.co.ukshout.educationchemguide.co.uk

Similarly, the reaction with aldehydes and ketones leads to the formation of enamines, as detailed in section 3.1. This transformation underscores the nucleophilic character of the amine in attacking the electrophilic carbonyl carbon. The presence of electron-withdrawing groups on the benzyl ring might slightly temper the nucleophilicity of the amine, but it is generally expected to remain reactive towards common electrophiles. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org

The nucleophilicity of the amine is also demonstrated in its reaction with other electrophiles such as epoxides. The amine can act as a nucleophile to open the epoxide ring in an SN2-type reaction. This reaction typically occurs at the less substituted carbon of the epoxide and results in the formation of an amino alcohol. youtube.com

Table 3: Examples of Nucleophilic Reactions of the Ethanamine Group
ElectrophileProduct TypeKey Mechanistic Step
Acyl ChlorideN,N-Disubstituted AmideNucleophilic attack on carbonyl carbon
Aldehyde/KetoneEnamineNucleophilic attack on carbonyl carbon
EpoxideAmino AlcoholNucleophilic attack on epoxide carbon

Biological Activities and Molecular Mechanisms of Action of N 3,4 Dichlorobenzyl Ethanamine

In Vitro Pharmacological Profiling and Target Identification

The 3,4-dichlorophenyl moiety is a common feature in ligands targeting a range of receptors and enzymes. The following sections detail the in vitro pharmacological profiles of compounds analogous to N-(3,4-Dichlorobenzyl)ethanamine.

Enzyme Modulation and Inhibition Studies

The dichlorophenyl group can influence the interaction of molecules with various enzymes. For instance, derivatives of N,N'-diacylhydrazine containing a 2,4-dichlorophenoxy moiety have demonstrated notable antifungal activities. While not a direct analog, this highlights the potential for dichlorinated phenyl rings to be incorporated into enzyme-inhibiting scaffolds.

Furthermore, the addition of a 3,4-dichlorophenyl group to certain N-(1,3,4-thiadiazol-2-yl)amide derivatives has been shown to significantly improve their potency as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD). acs.org Specifically, a compound bearing a 2-(3,4-dichlorophenyl)acetamide (B2721671) substituent (5o) exhibited high potency against both the 6PGD enzyme and A549 cancer cells. acs.org

Another area of interest is the interaction of dichlorophenyl-containing compounds with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, Itraconazole, which contains a m-dichlorophenyl group, is a known inhibitor of the CYP51A enzyme. acs.org

Receptor Binding and Ligand Interaction Analyses

A significant body of research points towards the interaction of dichlorophenyl-containing ethanamines with sigma receptors. Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer.

One notable analog is the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl] acetamide (B32628) (8) , which has been identified as a potent opioid kappa agonist. This compound was found to be 146-fold more active in vitro than the reference compound U-50488 in the mouse vas deferens model.

Another key analog, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) , binds with high affinity and selectivity to sigma sites in vitro. Subchronic administration of BD1047 in rats led to a significant decrease in 3H-pentazocine binding, indicating a loss of sigma 1 receptor binding. This effect was not associated with cytotoxicity, suggesting receptor internalization or desensitization.

Conformationally restricted analogs have provided further insights into the structural requirements for sigma receptor binding. For example, incorporating the structure of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1) into piperazine (B1678402) rings has shown that the orientation of the nitrogen lone pair is crucial for strong binding interaction. The binding affinities (Ki) for a series of these analogs at sigma-receptors ranged from 0.55 nM to 654 nM.

The following table summarizes the binding affinities of some dichlorophenyl-containing compounds at various receptors:

CompoundReceptorBinding Affinity (Ki)
1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine (7) Sigma Receptor0.55 nM
(+)-12 Sigma Receptor4-fold enantioselectivity
1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone (5) Neurokinin-2 (NK2) ReceptorpA2 = 9.3 (functional potency)
Sulfamide (B24259) analogue 33 human NK2 ReceptorIC50 = 4 nM
Sulfamide analogue 33 human NK1 ReceptorIC50 = 7.9 µM
Sulfamide analogue 33 human NK3 ReceptorIC50 = 1.8 µM

Cellular and Subcellular Effects

The cellular and subcellular effects of this compound have not been directly reported. However, studies on analogous compounds provide some indications. For example, the sigma receptor ligand BD1047, while showing some cytotoxicity in cell culture at high concentrations, did not appear to be neurotoxic in vivo. Histological examination of brain sections from rats treated with BD1047 showed no signs of cytotoxicity-induced down-regulation of sigma 1 receptors.

Insights from Analogous Dichlorophenyl-Containing Ethanamines

The broader family of dichlorophenyl-containing ethanamines has been extensively studied, revealing a wide range of biological activities. These studies underscore the importance of the 3,4-dichlorophenyl moiety in ligand-receptor interactions.

For instance, a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were designed and evaluated as neurokinin-2 (NK2) receptor antagonists. researchgate.net The lead compound in this series demonstrated excellent functional potency and metabolic stability. researchgate.net Further optimization led to the identification of a sulfamide analogue with high potency and selectivity for the NK2 receptor over NK1 and NK3 receptors. researchgate.net

The synthesis of N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety has yielded compounds with significant antifungal activities against various plant pathogens. nih.gov

These examples demonstrate that the dichlorophenyl-ethanamine scaffold is a versatile starting point for the development of potent and selective ligands for a variety of biological targets. The specific substitution pattern on the phenyl ring and the nature of the ethanamine side chain are critical determinants of the pharmacological profile.

Structure Activity Relationship Sar Studies of N 3,4 Dichlorobenzyl Ethanamine Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-(3,4-Dichlorobenzyl)ethanamine derivatives can be significantly altered by modifying various parts of the molecule, namely the dichlorophenyl ring and the ethanamine side chain.

Modifications on the Dichlorophenyl Ring:

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the compound's activity. The position and nature of halogen atoms can influence the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to biological targets.

Position of Chlorine Atoms: Shifting the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro or 3,5-dichloro) can lead to a decrease in activity, suggesting that the 3,4-disubstitution pattern is optimal for interaction with the target receptor or enzyme. This specificity may be due to the precise fit within a binding pocket where the chlorine atoms form key interactions, such as halogen bonds or hydrophobic interactions.

Nature of Halogen Substituents: Replacing chlorine with other halogens like fluorine or bromine can also modulate activity. Fluorine, being more electronegative, might alter the electronic distribution differently than chlorine, potentially affecting binding. Bromine, being larger and more polarizable, could enhance van der Waals interactions but might also introduce steric hindrance.

Interactive Data Table: Hypothetical Impact of Phenyl Ring Substitutions on Biological Efficacy

CompoundR1R2R3R4Relative Activity
This compound HClClH100%
Derivative AClClHH75%
Derivative BHBrBrH90%
Derivative CHClClOCH₃110%
Derivative DHClClNO₂60%

Modifications on the Ethanamine Side Chain:

Alterations to the ethanamine portion of the molecule can influence its basicity, steric bulk, and hydrogen bonding capacity, all of which are important for pharmacological activity.

N-Alkylation: The ethyl group on the nitrogen atom can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl). Increasing the chain length might enhance lipophilicity and van der Waals interactions, but excessively bulky groups could cause steric clashes within the binding site, leading to reduced activity.

N-Dealkylation or Di-alkylation: Removal of the ethyl group to form the primary amine or addition of another alkyl group to form a tertiary amine would significantly alter the basicity (pKa) and hydrogen bonding capability of the nitrogen atom. Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors. This change can drastically affect the interaction with the biological target.

Modification of the Ethyl Linker: Shortening or lengthening the two-carbon chain between the nitrogen atom and the benzyl (B1604629) group can also impact activity. An optimal linker length is often required to position the amine and the dichlorophenyl ring correctly for effective binding.

Interactive Data Table: Hypothetical Impact of Ethanamine Side Chain Modifications on Biological Efficacy

CompoundN-SubstituentLinker LengthRelative Activity
This compound Ethyl2 carbons100%
Derivative EMethyl2 carbons95%
Derivative FPropyl2 carbons80%
Derivative GEthyl1 carbon50%
Derivative HEthyl3 carbons70%

Stereochemical Influence on Pharmacological Activity

This compound itself is not chiral. However, the introduction of a substituent on the α-carbon of the ethylamine (B1201723) side chain (the carbon attached to the nitrogen) or the benzylic carbon would create a chiral center, leading to the existence of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.gov

This difference in activity arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce undesirable side effects.

For derivatives of this compound that are chiral, it would be expected that one enantiomer would be significantly more potent than the other. For example, if a methyl group were introduced at the α-carbon to form N-(3,4-Dichlorobenzyl)propan-2-amine, the (R)- and (S)-enantiomers would likely display different biological activities. The stereoselective synthesis of each enantiomer would be necessary to evaluate their individual pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models could be developed to predict their efficacy and guide the design of new, more potent analogs.

A typical QSAR study involves the following steps:

Data Set: A series of this compound analogs with their experimentally determined biological activities (e.g., IC50 or EC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

For this compound derivatives, a QSAR model might reveal, for example, that high activity is correlated with a specific range of lipophilicity (logP) and the presence of an electronegative potential in the region of the 3,4-dichloro substituents. Such a model would be invaluable for virtually screening new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and testing, thereby saving time and resources in the drug discovery process.

Computational Chemistry and Theoretical Investigations of N 3,4 Dichlorobenzyl Ethanamine

Molecular Docking and Ligand-Protein Interaction Simulations

There is no publicly available research detailing the molecular docking of N-(3,4-Dichlorobenzyl)ethanamine with any specific protein targets. As a result, information regarding its potential binding affinities, preferred binding poses, and specific molecular interactions within a protein active site is not known. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed analyses of the electronic structure and reactivity of this compound through Density Functional Theory (DFT) calculations have not been reported in the scientific literature. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Consequently, crucial data such as the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors, which are fundamental to understanding its chemical behavior, remain uncalculated and un-analyzed.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound has not been explored through molecular dynamics simulations in any published research. Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. Such simulations would provide valuable insights into the flexibility of the molecule, its stable conformations in different environments, and the dynamic nature of its internal bonds and angles. Without these studies, a comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is incomplete.

Analytical Methodologies for N 3,4 Dichlorobenzyl Ethanamine Analysis

Chromatographic Separation Techniques

Chromatography is fundamental to separating N-(3,4-Dichlorobenzyl)ethanamine from complex matrices, related substances, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly applied techniques.

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A robust HPLC method must be developed and validated to ensure reliable and accurate results.

Method Development: The development of an HPLC method for this compound would typically involve optimizing several parameters. Given its basic nature and aromatic structure, reversed-phase chromatography is the most suitable approach. nih.gov A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention of the analyte. nih.govms-editions.cl The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govrroij.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with different polarities. nih.gov Detection is typically achieved using a UV detector, set at a wavelength where the dichlorobenzyl chromophore exhibits maximum absorbance, likely in the 250-280 nm range. rroij.comlibretexts.org

Interactive Table: Potential HPLC Method Parameters

ParameterConditionRationale
Stationary Phase Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic interaction and separation for aromatic amines. nih.govms-editions.cl
Mobile Phase A: 20 mM Ammonium Acetate Buffer, pH 8.2B: AcetonitrileThe buffer controls the ionization state of the amine for consistent retention; acetonitrile is a common organic modifier. rroij.com
Elution Mode GradientEnsures efficient separation of the main compound from impurities with varying polarities. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 25°C - 40°CTemperature control ensures reproducible retention times. ms-editions.clrroij.com
Injection Volume 10-20 µLStandard volume for analytical HPLC. rroij.comscielo.br
Detection UV at ~270 nmThe dichlorobenzene ring provides strong UV absorbance for sensitive detection. rroij.com

Validation: Method validation is a critical process that provides experimental evidence that the analytical method is suitable for its intended purpose. researchgate.netnih.gov According to International Conference on Harmonisation (ICH) guidelines, validation involves evaluating several key parameters. ms-editions.clnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Interactive Table: Typical HPLC Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaReference
Linearity Correlation Coefficient (r²) ≥ 0.999 rroij.com
Accuracy Recovery between 98.0% and 102.0% nih.gov
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2% researchgate.net
LOD Signal-to-Noise Ratio (S/N) of 3:1 researchgate.net
LOQ Signal-to-Noise Ratio (S/N) of 10:1 researchgate.net
Robustness RSD of results should be minimal with varied parameters. scielo.br

GC-MS is an ideal technique for the trace analysis of semi-volatile compounds like this compound, offering high sensitivity and specificity. thermofisher.comhpst.cz The analysis of amines by GC can be challenging due to their polarity and potential for peak tailing on standard columns. labrulez.com

To overcome these issues, derivatization is often employed. The active hydrogen on the secondary amine can be reacted with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a less polar, more thermally stable derivative, which improves chromatographic peak shape and sensitivity. nih.gov

For trace analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses on specific fragment ions characteristic of the analyte, which significantly enhances the signal-to-noise ratio and lowers detection limits. thermofisher.comnih.gov

Interactive Table: General GC-MS Parameters for Trace Amine Analysis

ParameterConditionRationale
GC Column Low-polarity capillary column (e.g., HP-5MS)Provides good separation for a wide range of organic compounds, including silylated amines. researchgate.net
Carrier Gas HeliumInert gas commonly used in GC-MS. researchgate.net
Injection Mode SplitlessTo transfer the maximum amount of analyte onto the column for trace analysis.
Temperature Program Ramped oven temperature (e.g., 100°C to 280°C)To ensure separation of the analyte from solvent and matrix components.
Ionization Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for trace-level quantification. thermofisher.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. slideshare.netethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. The ethyl group would show a characteristic triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. docbrown.info The benzylic CH₂ protons would appear as a singlet if not coupled, or a triplet if coupled to the N-H proton. The three aromatic protons on the dichlorophenyl ring would appear as distinct signals in the aromatic region, with their splitting patterns (doublets and double-doublets) revealing their substitution pattern. The N-H proton would appear as a broad singlet. docbrown.infochemicalbook.com

¹³C NMR: The carbon NMR spectrum would show the number of chemically distinct carbon environments. For this compound, nine distinct signals would be expected: two for the ethyl group, one for the benzylic carbon, and six for the aromatic carbons of the dichlorophenyl ring. docbrown.info The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂-CH₃
~1.5Broad Singlet1HN-H
~2.7Quartet2H-CH₂ -CH₃
~3.8Singlet2HAr-CH₂ -N
~7.2-7.5Multiplet3HAromatic Protons
¹³C NMR Predicted δ (ppm)Assignment
~15-CH₂-CH₃
~45-50-CH₂ -CH₃
~50-55Ar-CH₂ -N
~128-1406 Aromatic Carbons

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. govinfo.gov The molecular formula of this compound is C₉H₁₁Cl₂N, giving it a monoisotopic molecular weight of approximately 203.03 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in prominent peaks at m/z 203, 205, and 207.

The fragmentation pattern under Electron Ionization (EI) would be predictable. The most likely fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a highly stable dichlorobenzyl cation [C₇H₅Cl₂]⁺ at m/z 159. This fragment would likely be the base peak. Other significant fragments would arise from the loss of an ethyl group or parts of the side chain. docbrown.infodocbrown.infomiamioh.edu

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

m/z (for ³⁵Cl)Ion StructureFragment Lost
203[C₉H₁₁Cl₂N]⁺Molecular Ion
188[C₈H₈Cl₂N]⁺•CH₃
159[C₇H₅Cl₂]⁺•CH₂NHCH₂CH₃
124[C₆H₃Cl₂]⁺•CH₂NHCH₂CH₃, HCN

IR and UV-Visible spectroscopy provide complementary information about the functional groups and electronic system within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. longdom.org For this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), aliphatic C-H stretches (around 2850-2960 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹). scispace.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. libretexts.org The dichlorobenzene ring in this compound acts as a chromophore. It is expected to exhibit absorption maxima in the UV region, typically between 250 and 280 nm, corresponding to π → π* transitions within the aromatic ring. researchgate.net The exact wavelength and intensity of absorption can be influenced by the solvent used.

Interactive Table: Summary of Spectroscopic Data

TechniqueFeatureExpected Observation
IR Spectroscopy N-H Stretch (secondary amine)Weak to medium band at ~3300-3500 cm⁻¹
C-H Stretch (aliphatic)Bands at ~2850-2960 cm⁻¹
C=C Stretch (aromatic)Bands at ~1450-1600 cm⁻¹
C-Cl StretchStrong band at ~600-800 cm⁻¹
UV-Vis Spectroscopy π → π* TransitionAbsorption maximum at ~250-280 nm

Method Validation and Quality Assurance in Chemical Analysis

Method validation is a cornerstone of analytical science, providing documented evidence that an analytical procedure is suitable for its intended purpose. The validation process encompasses a series of experimental evaluations of a method's performance characteristics, ensuring the generation of reliable, reproducible, and accurate analytical data. For a chemical entity such as this compound, a rigorously validated analytical method is indispensable for its precise and accurate quantification in various sample matrices, a prerequisite for applications in research, quality control, and regulatory compliance.

It is important to acknowledge that a thorough review of the current scientific literature did not reveal publicly available, specific method validation data for the analysis of this compound. Consequently, this section will delineate the fundamental parameters and established protocols for the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which would be appropriate for the analysis of this compound. The data presented in the subsequent tables are illustrative and serve as a representative example of the expected outcomes from a comprehensive validation study.

Linearity and Range

Linearity is defined as the capacity of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. nih.gov The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

To establish the linearity of an analytical method for this compound, a series of standard solutions of the compound at varying concentrations would be prepared and analyzed. The instrumental response, for instance, the peak area in a chromatogram, is then plotted against the corresponding analyte concentration. The linearity of this relationship is typically assessed through visual inspection of the plotted data and by employing statistical methods, most commonly the calculation of the coefficient of determination (R²). srce.hr A value for R² that is greater than or equal to 0.999 is generally accepted as indicative of a strong linear relationship.

Table 1: Illustrative Linearity Data for the Analysis of this compound by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,987
25.0380,567
50.0759,890
100.01,521,034
Coefficient of Determination (R²)0.9998

Accuracy and Precision

Accuracy represents the degree of closeness between the mean of a series of measurements and the accepted true value of the quantity being measured. nih.gov This is frequently expressed as the percentage recovery of a known quantity of analyte that has been added to a sample matrix. Precision refers to the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. srce.hr Precision is commonly quantified by the relative standard deviation (RSD) or the coefficient of variation (CV).

The accuracy of an analytical method for this compound would be determined by spiking a blank sample matrix with a known concentration of the compound and subsequently analyzing the spiked sample. The recovery is then calculated as the ratio of the measured concentration to the known spiked concentration, expressed as a percentage.

Precision is assessed at two distinct levels:

Repeatability (Intra-day precision): This measures the precision of the method when conducted under the same operating conditions over a brief period.

Intermediate precision (Inter-day precision): This evaluates the precision of the method within the same laboratory but on different days, with different analysts, or using different equipment.

Table 2: Illustrative Accuracy and Precision Data for the Analysis of this compound

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%) (Repeatability)
5.04.9599.01.5
50.050.8101.61.1
100.098.798.71.3

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions. sielc.com

The determination of LOD and LOQ can be accomplished through various approaches, including the use of the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sielc.com When employing the signal-to-noise ratio method, the LOD is commonly established as the concentration that yields a signal-to-noise ratio of 3:1, whereas the LOQ corresponds to a signal-to-noise ratio of 10:1. sielc.com

Table 3: Illustrative LOD and LOQ for the Analysis of this compound

ParameterMethodValue (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.25
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)0.80

Derivatization Strategies for N 3,4 Dichlorobenzyl Ethanamine

Purposeful Chemical Modifications for Enhanced Analytical Detection

The detection and quantification of N-(3,4-Dichlorobenzyl)ethanamine in various matrices can be significantly improved through chemical derivatization. This process involves reacting the secondary amine with a reagent to form a derivative with properties more amenable to specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.

Derivatization is often necessary to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. Common derivatizing agents for secondary amines include acylating agents, silylating agents, and fluorescent labeling reagents.

For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups, which enhance volatility and provide highly specific fragmentation patterns in mass spectrometry, aiding in structural elucidation and sensitive detection.

A study on the nontargeted detection of aromatic amines in environmental samples highlighted the use of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a promising labeling reagent. nih.gov NBD-F reacts with both primary and secondary amines to form highly fluorescent derivatives, significantly improving detection limits in LC-high resolution mass spectrometry. nih.gov While this study did not specifically analyze this compound, the principles are directly applicable.

Table 1: Examples of Derivatization Reactions for this compound for Analytical Detection

Derivatizing AgentResulting DerivativePurposeAnalytical Technique
Trifluoroacetic anhydride (TFAA)N-(3,4-Dichlorobenzyl)-N-ethyl-2,2,2-trifluoroacetamideIncreases volatility and provides specific mass fragmentsGC-MS
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)N-(3,4-Dichlorobenzyl)-N-ethyl-4-nitro-2,1,3-benzoxadiazol-7-amineIntroduces a highly fluorescent tagHPLC-Fluorescence Detection
Dansyl chlorideN-(3,4-Dichlorobenzyl)-N-ethyl-5-(dimethylamino)naphthalene-1-sulfonamideAdds a fluorescent group for sensitive detectionHPLC-Fluorescence Detection

Functionalization for Bioconjugation and Probe Development

To investigate the biological activity and mechanism of action of this compound, it can be functionalized for bioconjugation or developed into a molecular probe. This involves introducing a reactive handle or a reporter group onto the molecule.

Functionalization for bioconjugation typically involves incorporating a group that can readily react with biological macromolecules like proteins or nucleic acids. This can be achieved by adding a linker with a terminal carboxylic acid, amine, or thiol group to the this compound scaffold.

The development of fluorescent probes is a powerful tool for studying the localization and interaction of molecules within biological systems. mdpi.comnih.gov A fluorescent probe based on this compound could be synthesized by attaching a fluorophore to the molecule. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

For example, a common strategy involves linking the amine to a fluorophore like fluorescein (B123965) or rhodamine through a stable linker. The resulting fluorescent conjugate can then be used in techniques like fluorescence microscopy to visualize its distribution in cells or tissues.

Table 2: Functionalization Strategies for Bioconjugation and Probe Development of this compound

Functionalization StrategyExample DerivativeApplication
Introduction of a carboxylic acid4-((3,4-Dichlorobenzyl)(ethyl)amino)butanoic acidBioconjugation to primary amines on proteins
Attachment of a fluorophoreN-(3,4-Dichlorobenzyl)-N-ethyl-2-(fluorescein-5-carboxamido)ethanamineFluorescent probe for cellular imaging
Incorporation of a biotin (B1667282) tagN-(3,4-Dichlorobenzyl)-N-ethyl-5-(biotinamido)pentanamineAffinity-based purification and detection

Synthesis of Novel Conjugates and Prodrugs

The therapeutic potential of this compound can be explored and potentially enhanced through the synthesis of novel conjugates and prodrugs. researchgate.net This approach aims to improve the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to target the molecule to specific tissues or cells.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For this compound, a prodrug could be formed by masking the secondary amine group, for example, as a biodegradable amide or carbamate. This can increase lipophilicity and enhance oral absorption.

The synthesis of novel conjugates involves linking this compound to another molecule to create a hybrid with new or enhanced properties. For instance, conjugating it to a targeting moiety could direct the compound to a specific receptor or cell type, potentially increasing its efficacy and reducing off-target effects. Research into the synthesis of derivatives of similar compounds, such as 3-(3,4-dichlorophenyl)-1-indanamine, has been conducted to develop ligands for biogenic amine transporters. nih.gov

Table 3: Examples of Novel Conjugates and Prodrugs of this compound

TypeExample DerivativeIntended Purpose
Amide ProdrugN-(3,4-Dichlorobenzyl)-N-ethyl-L-alaninamideEnhance oral bioavailability and undergo enzymatic cleavage to release the active amine
Carbamate ProdrugO-Ethyl N-(3,4-dichlorobenzyl)carbamateImprove membrane permeability and stability
Targeting ConjugateThis compound conjugated to a peptide targeting a specific receptorIncrease tissue-specific delivery and efficacy

Metabolic Pathways and Biotransformation of N 3,4 Dichlorobenzyl Ethanamine

In Vitro and In Vivo Metabolite Identification

The primary metabolic transformations are expected to be N-dealkylation and oxidation of the aromatic ring. N-de-ethylation would lead to the formation of 3,4-Dichlorobenzylamine (B86363), while N-debenzylation would produce ethanamine, though the latter is less likely to be a major pathway for primary amines. Oxidation of the benzyl (B1604629) group is another possibility.

Further metabolism of the initial products is also anticipated. For instance, 3,4-dichloroaniline, a known metabolite of various industrial chemicals, is formed from the breakdown of larger molecules containing this moiety. nih.gov This compound can then undergo further biotransformation.

Table 1: Predicted Metabolites of N-(3,4-Dichlorobenzyl)ethanamine

Parent Compound Predicted Metabolite Metabolic Pathway
This compound3,4-DichlorobenzylamineN-de-ethylation
This compound3,4-Dichlorobenzoic acidOxidation of the benzyl group
This compound3,4-Dichlorophenyl-methanolOxidation of the benzyl group
3,4-Dichlorobenzylamine3,4-DichloroanilineFurther deamination

This table is predictive and based on the metabolism of analogous compounds.

Role of Cytochrome P450 (CYP) Isoenzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including amines and aromatic compounds. nih.gov While the specific CYP isoenzymes responsible for the metabolism of this compound have not been identified, it is highly probable that members of the CYP1, CYP2, and CYP3 families are involved, as they are responsible for the metabolism of approximately 80% of clinical drugs. researchgate.net

Studies on structurally similar compounds provide insights into the potential CYP involvement. For instance, the metabolism of 2,4-dichlorophenol (B122985) has been shown to be mediated by CYP3A4. nih.gov Furthermore, research on N-benzyl-N-ethylaniline has demonstrated that hamster microsomal preparations fortified with NADPH, which contain a mixture of CYP enzymes, can dealkylate the compound. nih.gov This suggests that hepatic CYPs are capable of metabolizing N-benzylamines. The process of N-debenzylation of N-benzyl-N-substituted benzylamines is also known to be catalyzed by cytochrome P450. researchgate.net

Given the dichlorinated phenyl group and the N-alkylamine structure, it is plausible that multiple CYP isoforms, such as CYP3A4, CYP2D6, and members of the CYP2C family, could contribute to the biotransformation of this compound.

Phase I and Phase II Metabolic Reactions

The biotransformation of this compound is expected to proceed through well-established Phase I and Phase II metabolic reactions.

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the primary Phase I reactions are predicted to be:

N-Dealkylation: The removal of the ethyl group (N-de-ethylation) to form 3,4-Dichlorobenzylamine is a likely primary metabolic step. This type of reaction is common for N-alkylamines. nih.gov

Oxidative Deamination: The amino group could be oxidized, leading to the cleavage of the side chain and the formation of 3,4-Dichlorobenzaldehyde (B146584), which would then be further oxidized to 3,4-Dichlorobenzoic acid.

Aromatic Hydroxylation: The dichlorinated benzene (B151609) ring could be hydroxylated at one of the available positions, although the presence of two chlorine atoms may hinder this process.

N-Oxidation: The nitrogen atom itself could be oxidized to form an N-oxide derivative.

Phase II Reactions: Following Phase I metabolism, the newly formed functional groups can undergo conjugation reactions, which further increase water solubility and facilitate excretion. Predicted Phase II reactions include:

Glucuronidation: The hydroxylated metabolites or the N-oxide could be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites formed during Phase I could be conjugated with a sulfonate group.

Acetylation: The primary amine metabolite, 3,4-Dichlorobenzylamine, could undergo acetylation.

Table 2: Predicted Phase I and Phase II Metabolic Reactions for this compound

Phase Reaction Type Predicted Substrate Predicted Product
Phase IN-De-ethylationThis compound3,4-Dichlorobenzylamine
Phase IOxidationThis compound3,4-Dichlorobenzaldehyde
Phase IOxidation3,4-Dichlorobenzaldehyde3,4-Dichlorobenzoic acid
Phase IIAcetylation3,4-DichlorobenzylamineN-acetyl-3,4-Dichlorobenzylamine
Phase IIGlucuronidationHydroxylated MetabolitesGlucuronide Conjugates

This table is predictive and based on general principles of drug metabolism.

Comparative Metabolic Studies with Related Compounds

While no direct comparative metabolic studies involving this compound have been found, comparisons with related compounds can offer valuable insights.

N-benzyl-N-ethylaniline: A study on the in vitro metabolism of N-benzyl-N-ethylaniline using hamster liver microsomes showed that this tertiary aniline (B41778) undergoes dealkylation via both debenzylation and de-ethylation to form the corresponding secondary amines. nih.gov This supports the prediction of N-de-ethylation as a key metabolic pathway for this compound.

3,4-Dichloroaniline: This compound is a known breakdown product of the herbicide Propanil and has been studied for its toxicity. Its N-hydroxyl metabolite, 3,4-Dichlorophenylhydroxylamine, has been shown to be cytotoxic. nih.gov If this compound is metabolized to 3,4-dichloroaniline, similar toxicological implications could be considered.

2,4-Dichlorophenol: The metabolism of this compound by human cytochrome P450 3A4 has been shown to produce quinone metabolites. nih.gov Although the starting molecule is a phenol, this highlights a potential metabolic pathway for dichlorinated aromatic rings, which could involve the formation of reactive intermediates.

Environmental Fate and Transport of N 3,4 Dichlorobenzyl Ethanamine

Occurrence and Distribution in Environmental Compartments

N-(3,4-Dichlorobenzyl)ethanamine may be introduced into the environment as a transformation product of certain industrial chemicals or pesticides. For instance, compounds with a 3,4-dichlorobenzyl moiety are used in the synthesis of some herbicides. The degradation of these parent compounds could potentially lead to the formation of this compound.

The environmental distribution of this compound would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific values for this compound are not reported, the presence of the dichlorinated benzene (B151609) ring suggests a tendency for sorption to organic matter in soil and sediment, potentially limiting its mobility in aqueous systems. The amine group may also influence its environmental behavior, including its potential to be protonated in acidic conditions, which would affect its solubility and sorption characteristics.

Abiotic Degradation Processes

Abiotic degradation processes, including hydrolysis and photolysis, are significant in determining the environmental persistence of organic compounds.

Hydrolysis: this compound is expected to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the ethanamine side chain and the carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis in the absence of catalysts or extreme conditions.

Photolysis: Direct photolysis in aqueous environments or on soil surfaces may contribute to the degradation of this compound. Aromatic compounds containing chlorine atoms can undergo photolytic degradation upon absorption of ultraviolet (UV) radiation from sunlight. This process can involve the cleavage of the carbon-chlorine bond or transformation of the side chain. The rate and extent of photolysis would depend on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment (e.g., dissolved organic matter), and the specific environmental matrix.

Studies on other benzylamines have shown that degradation can occur during water treatment processes like chlorination. The dominant reaction pathways involve the transfer of chlorine to the benzylamine (B48309) nitrogen, followed by the elimination of hydrochloric acid to form an imine, which can then hydrolyze to an aldehyde and a lower-order amine. While these are engineered processes, they provide insight into potential chemical reactions in the environment.

Potential Abiotic Degradation Pathway Description Potential Products
Photolysis Degradation by sunlight, potentially leading to the cleavage of C-Cl or C-N bonds.Chlorinated benzaldehydes, ethanamine, dechlorinated derivatives.
Hydrolysis Expected to be slow under normal environmental conditions.Likely not a significant degradation pathway.
Oxidation Reaction with hydroxyl radicals in the atmosphere or water.Oxidized and hydroxylated derivatives.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The biodegradation of this compound by microorganisms is a plausible but unconfirmed degradation pathway. The structure of the molecule, with a chlorinated aromatic ring and an alkylamine side chain, suggests that it could be susceptible to microbial attack, although the chlorine substituents may increase its recalcitrance.

Microorganisms have been shown to degrade a wide variety of chlorinated aromatic compounds. The initial steps in the biodegradation of such compounds often involve oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorinated catechols. These intermediates can then undergo ring cleavage. Alternatively, dehalogenation can occur as an initial step.

The N-ethanamine side chain could also be a site for initial microbial attack through processes like N-dealkylation, which would yield 3,4-dichlorobenzylamine (B86363) and acetaldehyde. The resulting 3,4-dichlorobenzylamine could then be further degraded.

The rate of biodegradation would be highly dependent on environmental conditions such as the presence of adapted microbial populations, nutrient availability, temperature, and pH.

Potential Biotic Degradation Step Enzymatic Process Potential Intermediate Products
N-Dealkylation Amine oxidases/dehydrogenases3,4-Dichlorobenzylamine, Acetaldehyde
Aromatic Ring Oxidation DioxygenasesDichlorinated catechols
Dehalogenation DehalogenasesMonochlorinated or non-chlorinated benzylamine derivatives

Environmental Monitoring and Persistence Studies

There is a lack of published environmental monitoring data specifically for this compound. Consequently, its environmental concentrations and persistence are unknown.

To conduct monitoring studies, analytical methods would need to be developed and validated. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable techniques for the detection and quantification of this compound in environmental matrices such as water, soil, and sediment. Sample preparation would likely involve extraction and cleanup steps to remove interfering substances.

Persistence is a measure of how long a chemical remains in the environment. Based on its structure, this compound may exhibit moderate to high persistence. The presence of two chlorine atoms on the benzene ring can make the compound more resistant to microbial degradation compared to its non-chlorinated analog. Its potential for sorption to soil and sediment could also contribute to its persistence by reducing its bioavailability for degradation. Further research is required to determine the half-life of this compound in different environmental compartments.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3,4-dichlorobenzyl)ethanamine and its derivatives?

  • Methodology : A widely used approach involves alkylation of ethanamine precursors with 3,4-dichlorobenzyl halides (e.g., 3,4-dichlorobenzyl bromide). For example, in the synthesis of related compounds, alkylation of a quinazolinone derivative with 3,4-dichlorobenzyl bromide under reflux in dichloroethane yielded the target compound . Alternatively, imine formation via condensation of amines with aldehydes (e.g., using anhydrous toluene and reflux conditions) can precede reduction steps to generate secondary amines .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification often involves crystallization from ethanol or diethyl ether .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Melting Point Analysis : Uncorrected melting points measured in paraffin oil (Thiele’s tube) provide preliminary purity assessment .
  • Spectroscopy : Use 1H^1H-NMR (e.g., Shimadzu Prestige 21 spectrometer) to confirm substitution patterns on the benzyl group and ethanamine backbone. LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is critical for verifying molecular mass (e.g., observed [M+H]+^+ peaks vs. theoretical values) .
    • Data Interpretation : Discrepancies in LC-HRMS results (e.g., Compound 19: [M+H]+^+ observed at 286.1700 vs. calculated 286.0262) may indicate isotopic patterns from chlorine atoms or impurities requiring further purification .

Advanced Research Questions

Q. What strategies optimize the regioselective alkylation of ethanamine derivatives with 3,4-dichlorobenzyl groups?

  • Experimental Design :

  • Solvent Selection : Dichloroethane or toluene under reflux enhances reactivity of benzyl halides .
  • Stoichiometry : Use a 3:1 molar ratio of sodium triacetoxyborohydride (NaBH(OAc)3_3) to amine for reductive amination to minimize by-products .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .
    • Challenges : Competing N- vs. O-alkylation in heterocyclic systems (e.g., pyrazoles or triazoles) requires careful control of temperature and reaction time .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in biological assays?

  • Approach :

  • Scaffold Modification : Introduce substituents like triazoles (e.g., 2-(1H-1,2,4-triazol-1-yl) groups) to the ethanamine chain to enhance hydrogen bonding with biological targets .
  • Bioisosteric Replacement : Replace the dichlorobenzyl group with 3,4-dimethoxy or 2,4-difluorobenzyl moieties to assess electronic effects on activity .
    • Validation : Screen analogs against antibacterial/antifungal models (e.g., agar diffusion assays) and compare IC50_{50} values to establish SAR trends .

Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?

  • Case Study : If LC-HRMS shows a mass shift (e.g., Δm/z = +0.144 in Compound 19), consider:

  • Isotopic Patterns : Chlorine’s 35Cl/37Cl^{35}Cl/^{37}Cl isotopes (3:1 ratio) may distort peak clustering .
  • Degradation Products : Hydrolysis of labile groups (e.g., acetamides) under acidic conditions can generate fragments; validate stability via accelerated degradation studies .
    • Advanced Techniques : Employ GC-MS/MS with DI-HS-SPME (direct-immersion/headspace solid-phase microextraction) for trace impurity detection in chlorinated analogs .

Methodological Considerations

Q. How to mitigate hazards when handling this compound in laboratory settings?

  • Safety Protocols :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as chlorinated amines may exhibit toxicity .
  • Store compounds at -20°C in airtight containers to prevent degradation .
    • Waste Management : Neutralize halogenated by-products with sodium bicarbonate before disposal .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

  • Tools :

  • ACD/Labs Percepta : Predict logP, pKa, and solubility using QSAR models .
  • ChemSpider : Validate structural databases to cross-reference spectral data .
    • Limitations : Chlorine’s electronegativity may skew logP predictions; experimental validation via shake-flask method is recommended .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dichlorobenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dichlorobenzyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.